molecular formula C10H9F3N2 B1312441 4-(dimethylamino)-2-(trifluoromethyl)benzonitrile CAS No. 51332-25-3

4-(dimethylamino)-2-(trifluoromethyl)benzonitrile

Cat. No.: B1312441
CAS No.: 51332-25-3
M. Wt: 214.19 g/mol
InChI Key: HTHPHSCHVAJUNX-UHFFFAOYSA-N
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Description

4-(dimethylamino)-2-(trifluoromethyl)benzonitrile is an organic compound that features a benzene ring substituted with a nitrile group, a dimethylamino group, and a trifluoromethyl group. This compound is known for its unique electronic properties, making it a valuable molecule in various scientific and industrial applications.

Scientific Research Applications

4-(dimethylamino)-2-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research:

Safety and Hazards

“Benzonitrile, 4-(dimethylamino)-2-(trifluoromethyl)-” is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Oral, and Flam. Sol. . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Mechanism of Action

Target of Action

The compound is known for its ability to undergo intramolecular charge transfer .

Mode of Action

The compound exhibits a unique mode of action through intramolecular charge transfer (ICT). This process involves the transfer of an electron within the molecule from the dimethylamino moiety to the cyanophenyl moiety upon photo-excitation . This leads to the appearance of dual fluorescence . The ICT reaction underlying the dual fluorescence of this compound indicates that the fully twisted ICT (TICT) state is responsible for the time-resolved transient absorption spectrum, while a distinct partially twisted ICT (pTICT) structure is suggested for the fluorescent ICT state .

Biochemical Pathways

The compound’s ability to undergo ict and exhibit dual fluorescence suggests it may interact with biochemical pathways related to cellular signaling and communication .

Pharmacokinetics

The compound’s ability to undergo ict suggests it may have unique pharmacokinetic properties related to its distribution and metabolism .

Result of Action

The primary result of the compound’s action is the generation of dual fluorescence through ICT . This fluorescence can be observed experimentally and provides valuable information about the compound’s interactions with its environment .

Action Environment

The action of 4-(dimethylamino)-2-(trifluoromethyl)benzonitrile is influenced by its environment. For instance, the compound’s ICT and resulting fluorescence can be affected by the polarity of the solvent in which it is dissolved . This suggests that environmental factors such as solvent polarity and possibly temperature, pH, and ionic strength could influence the compound’s action, efficacy, and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of 4-(dimethylamino)benzonitrile using trifluoromethyl radicals . This reaction can be carried out under various conditions, often involving the use of radical initiators and specific solvents to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow processes, to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-(dimethylamino)-2-(trifluoromethyl)benzonitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The trifluoromethyl and dimethylamino groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce primary amines.

Comparison with Similar Compounds

    4-(Dimethylamino)benzonitrile: Lacks the trifluoromethyl group, resulting in different electronic properties.

    4-(Trifluoromethyl)benzonitrile: Lacks the dimethylamino group, affecting its reactivity and applications.

Uniqueness: 4-(dimethylamino)-2-(trifluoromethyl)benzonitrile is unique due to the presence of both the dimethylamino and trifluoromethyl groups, which impart distinct electronic and photophysical properties. This combination makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

4-(dimethylamino)-2-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2/c1-15(2)8-4-3-7(6-14)9(5-8)10(11,12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHPHSCHVAJUNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60457253
Record name Benzonitrile, 4-(dimethylamino)-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51332-25-3
Record name 4-(Dimethylamino)-2-(trifluoromethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51332-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 4-(dimethylamino)-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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